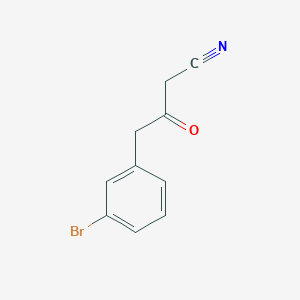

4-(3-Bromophenyl)-3-oxobutanenitrile

Description

4-(3-Bromophenyl)-3-oxobutanenitrile is a brominated aromatic compound featuring a ketone and nitrile group. The compound’s molecular backbone consists of a butanenitrile chain with a ketone at position 3 and a 3-bromophenyl substituent at position 2. Bromine’s electron-withdrawing nature and steric bulk influence reactivity, making this compound valuable in synthetic chemistry, particularly in multicomponent reactions and as a precursor for pharmaceuticals .

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-(3-bromophenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C10H8BrNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |

InChI Key |

KWUNRJQFCIBLAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-3-oxobutanenitrile typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Features |

|---|---|---|---|---|---|

| 4-(3-Bromophenyl)-3-oxobutanenitrile | C₁₀H₈BrNO | 238.09* | Not provided | 95* | Bromine enhances leaving-group potential for cross-coupling reactions |

| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | 5219-07-8 | N/A | Chlorine offers moderate electronic effects; lower molecular weight |

| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | C₁₀H₅F₄NO | 231.15 | 3108-23-4 | N/A | Trifluoromethyl group increases electrophilicity; fluorine enhances metabolic stability |

Key Observations :

Positional Isomerism: Substituent Placement

Key Observations :

- C4 vs. C2 Substitution : The 4-substituted isomer likely experiences reduced steric hindrance compared to the 2-substituted analog (), favoring reactions requiring planar transition states.

- Cyclic vs. Acyclic Structures : The cyclobutane derivative () introduces conformational rigidity, useful in designing bioactive molecules with restricted rotation .

Functional Group Variations

| Compound | Functional Groups | Synthetic Utility |

|---|---|---|

| This compound | Nitrile, ketone, bromophenyl | Nitrile→amide/acid conversions; ketone aldol reactions |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ester, ketone, chlorophenyl | Ester hydrolysis to acids; Claisen condensations |

| 2-(Pyrazin-2-yl)propanenitrile | Nitrile, pyrazine | Heterocyclic coupling; coordination chemistry |

Key Observations :

Stability and Reactivity Trends

- Electronic Effects : Bromine’s moderate electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to the meta position.

- Thermal Stability : Trifluoromethyl groups () enhance thermal stability due to strong C-F bonds, whereas brominated compounds may exhibit lower thermal stability .

- Solubility : Nitrile-containing analogs generally have lower aqueous solubility compared to ester derivatives, impacting their formulation in biological systems .

Biological Activity

4-(3-Bromophenyl)-3-oxobutanenitrile is a nitrile compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. Its unique structure, characterized by a bromophenyl group, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C10H8BrN

- Molar Mass : 222.08 g/mol

- Structure : The compound features a carbon backbone with a nitrile functional group and a bromophenyl moiety, which can influence its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Membrane Permeability : The presence of the bromine atom enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by demonstrated that various synthesized derivatives showed activity against both Gram-positive and Gram-negative bacteria.

| Derivative | Microbial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Effective against E. coli | 32 µg/mL |

| Compound B | Effective against S. aureus | 16 µg/mL |

| Compound C | Effective against P. aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity, particularly against prostate cancer and melanoma cells. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Prostate Cancer (PC-3) | 15 | Induction of apoptosis |

| Melanoma (A375) | 20 | Cell cycle arrest at G2/M phase |

Case Studies

- Prostate Cancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in prostate cancer models. Results indicated significant tumor reduction in treated groups compared to controls, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study highlighted its effectiveness in inhibiting the growth of resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.